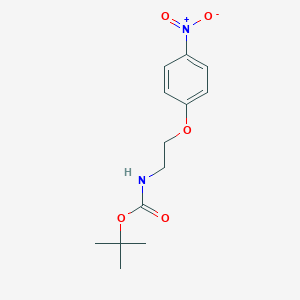

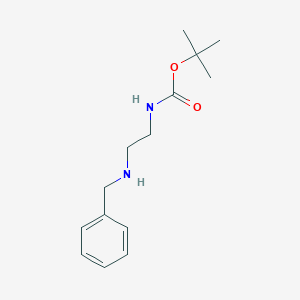

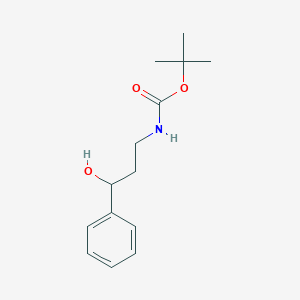

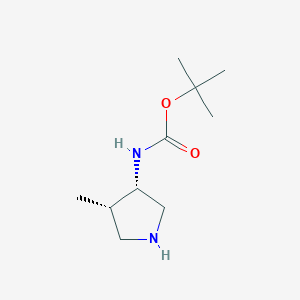

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

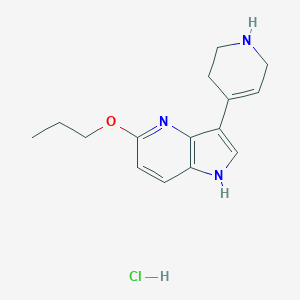

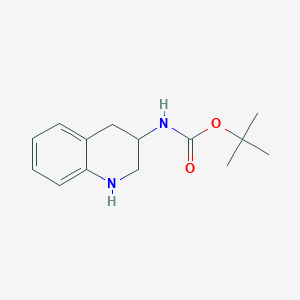

Tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the carbamate group (-NHCOO-). They are used in a variety of applications, including as intermediates in pharmaceutical synthesis and as protective groups in organic chemistry.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another approach involves the iodolactamization process, which was key in the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . Additionally, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification has been studied, leading to optically pure enantiomers .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates typically includes a tert-butyl group attached to the nitrogen atom of the carbamate functional group. This structure is important for the stability and reactivity of the compound. For example, the tert-butyl group can act as a protecting group for the nitrogen atom during synthesis and can be removed under specific conditions when the protected functionality is no longer needed .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also be involved in C-H amination reactions, as demonstrated by the dirhodium(II)-catalyzed C-H amination reaction of a tert-butyl carbamate derivative, leading to the formation of oxazolidinone and further conversion to monoprotected 2-amino-2-methyl-1,3-propanediols . The versatility of tert-butyl carbamates as intermediates is further highlighted by their use in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The carbamate group itself is polar, which can contribute to the compound's solubility in polar solvents. The stability of tert-butyl carbamates under various conditions is also an important property, especially when used as intermediates in the synthesis of biologically active compounds 10.

Applications De Recherche Scientifique

Application in Neurodegenerative Disease Research

- Scientific Field: Neurodegenerative Disease Research .

- Summary of Application: The M4 compound has been studied for its potential protective activity in astrocytes stimulated with Amyloid Beta 1-42, a peptide involved in Alzheimer’s disease . The compound is thought to act as both a β-secretase and an acetylcholinesterase inhibitor, preventing the aggregation of the amyloid beta peptide and the formation of fibrils from Aβ 1-42 .

- Methods of Application: The compound’s protective effect was assessed in in vitro studies, where the death of astrocyte cells promoted by Aβ 1-42 was investigated . The ability of the M4 compound to inhibit amyloidogenesis was also investigated using an in vivo model after scopolamine administration .

- Results or Outcomes: The results showed that the M4 compound possesses a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures .

Application in Organic Synthesis

- Scientific Field: Organic Synthesis .

- Summary of Application: Carbamates, including tert-butyl carbamates, are used in a variety of organic synthesis reactions . They can be formed through amination (carboxylation) or rearrangement reactions .

- Methods of Application: The synthesis of carbamates often involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI . Other methods include the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .

- Results or Outcomes: These methods allow for the direct conversion of low-concentration CO2 into carbamates . This reaction system does not require the addition of metal complex catalysts or metal salt additives .

Application in Palladium-Catalyzed Synthesis

- Scientific Field: Palladium-Catalyzed Synthesis .

- Summary of Application: tert-Butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .

- Methods of Application: The specific methods of application in this context are not detailed in the source .

- Results or Outcomes: The use of tert-butyl carbamate in this context allows for the synthesis of N-Boc-protected anilines .

Application in Synthesis of Wortmannilactone C

- Scientific Field: Organic Synthesis .

- Summary of Application: tert-Butyl 3-hydroxypropionate, a compound similar to tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate, is a key starting material for the synthesis of wortmannilactone C .

- Methods of Application: The specific methods of application in this context are not detailed in the source .

- Results or Outcomes: The use of tert-Butyl 3-hydroxypropionate in this context allows for the synthesis of wortmannilactone C .

Application in Preparation of Metal-Fullerene Frameworks

- Scientific Field: Material Science .

- Summary of Application: tert-Butyl 3-hydroxypropionate can also be used to prepare three-dimensional metal-fullerene frameworks (MFFs) .

- Methods of Application: The specific methods of application in this context are not detailed in the source .

- Results or Outcomes: The use of tert-Butyl 3-hydroxypropionate in this context allows for the preparation of MFFs .

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

tert-butyl N-(3-hydroxy-3-phenylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMCJSCAZCSSEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572721 |

Source

|

| Record name | tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate | |

CAS RN |

257892-43-6 |

Source

|

| Record name | tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)

![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)